1-(4-Amino-1H-pyrazol-1-YL)propan-2-one
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Overview
Description
1-(4-Amino-1H-pyrazol-1-YL)propan-2-one is a chemical compound that features a pyrazole ring substituted with an amino group at the 4-position and a propan-2-one moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Amino-1H-pyrazol-1-YL)propan-2-one typically involves the reaction of 4-amino-1H-pyrazole with a suitable ketone, such as acetone, under controlled conditions. The reaction may be catalyzed by acids or bases to facilitate the formation of the desired product. The reaction conditions, including temperature and solvent choice, play a crucial role in determining the yield and purity of the compound .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and cost-effectiveness. The process may include steps such as purification through recrystallization or chromatography to obtain the compound in its pure form .
Chemical Reactions Analysis
Types of Reactions: 1-(4-Amino-1H-pyrazol-1-YL)propan-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol or other reduced forms.
Substitution: The amino group can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Substitution reactions may involve reagents like halogens or other electrophiles under suitable conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols .
Scientific Research Applications
1-(4-Amino-1H-pyrazol-1-YL)propan-2-one has several scientific research applications, including:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound is used in biochemical assays to investigate enzyme activities and protein interactions.
Industry: The compound is utilized in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(4-Amino-1H-pyrazol-1-YL)propan-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The amino group and the pyrazole ring play crucial roles in binding to these targets, modulating their activity. The compound may inhibit or activate specific pathways, leading to desired biological effects .
Comparison with Similar Compounds
1-(4-Nitro-1H-pyrazol-1-YL)propan-2-one: This compound has a nitro group instead of an amino group, leading to different chemical and biological properties.
1-(1H-pyrazol-1-YL)propan-2-one: Lacks the amino substitution, resulting in distinct reactivity and applications.
Uniqueness: 1-(4-Amino-1H-pyrazol-1-YL)propan-2-one is unique due to the presence of the amino group, which enhances its reactivity and potential for forming hydrogen bonds. This makes it a valuable compound for various applications in medicinal chemistry and other fields .
Properties
Molecular Formula |
C6H9N3O |
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Molecular Weight |
139.16 g/mol |
IUPAC Name |
1-(4-aminopyrazol-1-yl)propan-2-one |
InChI |
InChI=1S/C6H9N3O/c1-5(10)3-9-4-6(7)2-8-9/h2,4H,3,7H2,1H3 |
InChI Key |
LSAVKAJWPOBHBT-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)CN1C=C(C=N1)N |
Origin of Product |
United States |
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